4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
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Overview
Description
4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a bipyrimidine core, and methylphenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bipyrimidine Core: This can be achieved through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of Methylphenyl and Methyl Groups: These groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted bipyrimidine derivatives.
Scientific Research Applications
4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-METHYLPHENYL)AMINO]-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
- **4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
Uniqueness
4’-METHYL-2-[(2-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
2-(2-methylanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-8-4-5-9-17(14)24-20-25-18(12-19(28)26-20)16-13-22-21(23-15(16)2)27-10-6-3-7-11-27/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEKKLBTMFMLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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